molecular formula C15H16N2 B14354386 N,N,9-trimethylcarbazol-3-amine CAS No. 94127-15-8

N,N,9-trimethylcarbazol-3-amine

Cat. No.: B14354386
CAS No.: 94127-15-8
M. Wt: 224.30 g/mol
InChI Key: NQRYAGXQHNVLSG-UHFFFAOYSA-N
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Description

N,N,9-trimethylcarbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are known for their stability and versatility in various applications, particularly in the field of organic electronics and photonics . This compound is characterized by its unique structure, which includes a carbazole core with three methyl groups attached to the nitrogen atoms and the 9th position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-trimethylcarbazol-3-amine typically involves the alkylation of carbazole derivatives. One common method is the reaction of carbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N,9-trimethylcarbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N,N,9-trimethylcarbazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,9-trimethylcarbazol-3-amine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: N,N,9-trimethylcarbazol-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .

Properties

CAS No.

94127-15-8

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N,N,9-trimethylcarbazol-3-amine

InChI

InChI=1S/C15H16N2/c1-16(2)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17(15)3/h4-10H,1-3H3

InChI Key

NQRYAGXQHNVLSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31

Origin of Product

United States

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